4-Nitro-N-(2-oxooxolan-3-yl)benzamide
CAS No.: 61315-65-9
Cat. No.: VC19534461
Molecular Formula: C11H10N2O5
Molecular Weight: 250.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61315-65-9 |
|---|---|
| Molecular Formula | C11H10N2O5 |
| Molecular Weight | 250.21 g/mol |
| IUPAC Name | 4-nitro-N-(2-oxooxolan-3-yl)benzamide |
| Standard InChI | InChI=1S/C11H10N2O5/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14) |
| Standard InChI Key | GGNZIBXBUSHVAT-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 4-nitro--(2-oxooxolan-3-yl)benzamide involves multi-step protocols, often leveraging amidation and cyclization reactions. A representative approach includes:
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Formation of the Oxolane Intermediate: Starting from -homoserine lactone, protection of the amine group with a tert-butoxycarbonyl (Boc)* moiety is followed by oxidation to introduce the ketone functionality .
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Nitrobenzoyl Chloride Preparation: 4-Nitrobenzoic acid is treated with thionyl chloride () to generate the corresponding acyl chloride, as demonstrated in analogous amide syntheses .
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Amide Coupling: The Boc-protected oxolane amine is deprotected and reacted with 4-nitrobenzoyl chloride under basic conditions (e.g., or ) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
For example, in a similar synthesis of -(pyridin-2-ylmethyl)acetamide derivatives, acyl chlorides were coupled to amines using 1-[bis(dimethylamino)methylene]-1-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent, yielding imides in >90% efficiency .
Optimization Challenges
Key challenges include controlling stereochemistry at the oxolane ring’s 3-position and minimizing side reactions such as over-acylation. In the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogous amidation steps required precise stoichiometry of acyl chlorides (1.3–1.5 equiv.) and bases like to suppress racemization . Purification via silica gel chromatography (10–100% ethyl acetate in hexane) is typically employed to isolate the target compound .
Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy: The -NMR spectrum of related compounds, such as -(2-oxotetrahydrofuran-3-yl)benzamide, shows distinct signals for the oxolane ring protons (δ 1.68–1.72 ppm for methylene groups) and aromatic protons (δ 7.74–8.30 ppm for nitrobenzamide) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 250.059 [M+H], consistent with the molecular formula .
Thermodynamic and Solubility Data
While experimental melting and boiling points are unreported, the compound’s LogP (1.55) suggests moderate solubility in organic solvents like DCM and ethyl acetate . The polar surface area (101.22 Ų) indicates potential hydrogen-bonding capacity, aligning with its predicted bioavailability in drug discovery contexts .
Analytical Characterization
Ultra-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UPLC-QE-Orbitrap-MS) has been employed for analyzing complex amide mixtures, as demonstrated in studies of traditional Chinese medicine decoctions . For 4-nitro--(2-oxooxolan-3-yl)benzamide, this technique could resolve isomeric impurities and quantify degradation products.
Stability and Reactivity
The nitro group confers susceptibility to reduction under acidic or reductive conditions (e.g., ), while the oxolane ring may undergo ring-opening hydrolysis in aqueous alkaline media . Stability studies of analogous compounds under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when stored in inert atmospheres .
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